4-(Benzyloxy)-2-methylidenebutan-1-OL
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Overview
Description
4-(Benzyloxy)-2-methylidenebutan-1-OL is an organic compound that features a benzyloxy group attached to a butanol backbone with a methylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-methylidenebutan-1-OL typically involves the following steps:
Formation of the Methylidene Group: This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the methylidene group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-methylidenebutan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The methylidene group can be reduced to form a saturated alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of various substituted benzyloxy derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-methylidenebutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-methylidenebutan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the methylidene and hydroxyl groups.
4-(Benzyloxy)benzaldehyde: Contains a benzyloxy group and an aldehyde functional group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Features a benzyloxy group and a hydroxyl group on a benzaldehyde backbone.
Uniqueness
4-(Benzyloxy)-2-methylidenebutan-1-OL is unique due to the presence of both a benzyloxy group and a methylidene group on a butanol backbone
Properties
IUPAC Name |
2-methylidene-4-phenylmethoxybutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,13H,1,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRFMEFSYATRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCOCC1=CC=CC=C1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711292 |
Source
|
Record name | 4-(Benzyloxy)-2-methylidenebutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113522-74-0 |
Source
|
Record name | 4-(Benzyloxy)-2-methylidenebutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70711292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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